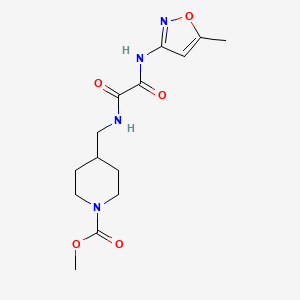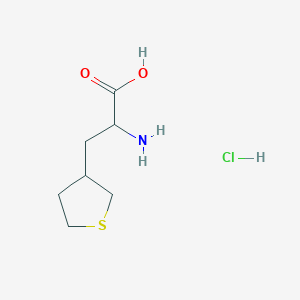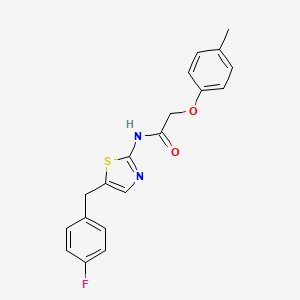
2-(4-bromophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid” has a similar structure . It has a molecular formula of C12H10BrNO3 and a molecular weight of 296.12 g/mol .
Molecular Structure Analysis
The InChI for “3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid” is InChI=1/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid” include a molecular weight of 296.12 g/mol . More detailed properties such as boiling point, melting point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Antitumor Applications
- Synthesis and Chemistry of Antitumor Agents : Research by Stevens et al. (1984) explores the synthesis and chemistry of imidazotetrazines, including the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates. This study highlights the potential of these compounds as broad-spectrum antitumor agents, with some compounds showing curative activity against leukemia (Stevens et al., 1984).
Heterocyclic Synthesis
- Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Mohareb et al. (2004) discuss the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield derivatives including pyrazole, isoxazole, and others. This study contributes to the understanding of the versatility of these compounds in synthesizing various heterocyclic structures (Mohareb et al., 2004).
Isoxazole Derivatives
- Species-related Inhibition of Dihydroorotate Dehydrogenase : Knecht and Löffler (1998) investigated the inhibitory effects of isoxazole derivatives on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine de novo synthesis. This study provides insights into the biochemical pathways affected by these compounds, which are essential for immune cell functions (Knecht & Löffler, 1998).
Antiprotozoal Agents
- Antiprotozoal Imidazopyridines and Tetrahydro-Imidazopyridines : Ismail et al. (2004) synthesized compounds with potential antiprotozoal activity, demonstrating the application of these compounds in combating diseases caused by protozoa (Ismail et al., 2004).
Antimicrobial Applications
- Synthesis, Characterization, and Antimicrobial Evaluation : Talupur et al. (2021) focused on the synthesis of compounds containing 2-(4-bromophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide and evaluating their antimicrobial properties. This demonstrates the potential application of these compounds in combating microbial infections (Talupur et al., 2021).
Synthesis of Benzimidazoles
- Synthesis of Benzimidazoles from o-Bromophenyl Isocyanide : Lygin and Meijere (2009) describe the synthesis of benzimidazoles using o-bromophenyl isocyanide, highlighting the utility of these compounds in the synthesis of important heterocyclic structures (Lygin & Meijere, 2009).
Herbicidal Activity
- 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides as Herbicides : Hamper et al. (1995) explored the synthesis of isoxazolecarboxamides with significant herbicidal activity, demonstrating the agricultural applications of these compounds (Hamper et al., 1995).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(1,2-oxazol-3-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN6O2/c12-7-1-3-8(4-2-7)18-15-10(14-17-18)11(19)13-9-5-6-20-16-9/h1-6H,(H,13,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAFBUJPWXZVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NOC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2958591.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2958596.png)
![4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2958597.png)

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2958599.png)


![3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2958602.png)


![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958610.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2958613.png)
